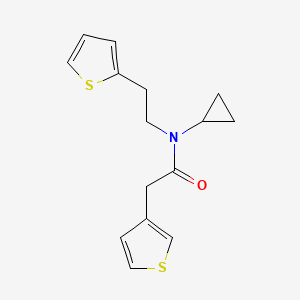

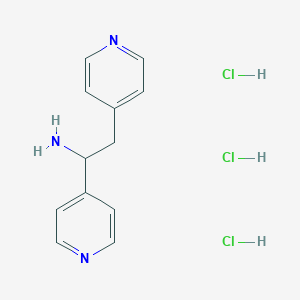

![molecular formula C10H7N3 B2883294 4-[[(E)-2-cyanoethenyl]amino]benzonitrile CAS No. 338959-90-3](/img/structure/B2883294.png)

4-[[(E)-2-cyanoethenyl]amino]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “4-[[(E)-2-cyanoethenyl]amino]benzonitrile” can be represented by the InChI code: 1S/C10H9N3/c11-6-1-7-13-10-4-2-9 (8-12)3-5-10/h2-5,13H,1,7H2 .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .科学的研究の応用

Advances in C-CN Bond Formation via C-H Bond Activation

The cyano group, a characteristic feature of compounds like 4-[[(E)-2-cyanoethenyl]amino]benzonitrile, is a versatile intermediate in organic synthesis. Catalytic methodologies for direct cyanation reactions of C–H bonds offer pathways to synthesize a variety of functional groups and heterocycles, crucial for the development of pharmaceuticals, agrochemicals, and materials science (Yu Ping, Q. Ding, & Yiyuan Peng, 2016).

Rhodium(III)-Catalyzed Cyanation of Aromatic C-H Bonds

Rhodium-catalyzed cyanation enables the formation of 2-(alkylamino)benzonitriles, demonstrating the compound's role in synthesizing key intermediates for various organic molecules. This process highlights the compound's application in creating complex structures relevant to pharmaceutical research and development (J. Dong et al., 2015).

Palladium-Catalyzed Late-Stage Direct Arene Cyanation

Direct benzonitrile synthesis, including derivatives of this compound, plays a vital role in the dye, agrochemical, and pharmaceutical industries. The palladium-catalyzed approach to aryl C-H cyanation offers a general methodology with broad substrate scope, underscoring its importance in late-stage functionalization of complex molecules (Da Zhao, P. Xu, & T. Ritter, 2019).

Corrosion Inhibition of Mild Steel in Acid Medium

This compound derivatives exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments. This application is critical in the field of materials science, particularly for protecting industrial infrastructure and machinery from corrosion-related degradation (A. Chaouiki et al., 2018).

High-Performance Bisphthalonitrile Resins

Derivatives of this compound are used in synthesizing high-performance bisphthalonitrile resins, demonstrating exceptional thermal stability and mechanical properties. These materials are essential for aerospace, automotive, and electronics industries, where durable and high-temperature-resistant materials are crucial (Haitong Sheng et al., 2014).

Safety and Hazards

“4-[[(E)-2-cyanoethenyl]amino]benzonitrile” is considered hazardous. It has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[[(E)-2-cyanoethenyl]amino]benzonitrile involves the reaction of 4-aminobenzonitrile with acrylonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "4-aminobenzonitrile", "acrylonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-aminobenzonitrile to a reaction flask", "Add acrylonitrile to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. water or ethanol)", "Dry the product under vacuum to obtain 4-[[(E)-2-cyanoethenyl]amino]benzonitrile" ] } | |

| 338959-90-3 | |

分子式 |

C10H7N3 |

分子量 |

169.18 g/mol |

IUPAC名 |

4-(2-cyanoethenylamino)benzonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h1-5,7,13H |

InChIキー |

ZZWRGCTZIYLDIZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)NC=CC#N |

正規SMILES |

C1=CC(=CC=C1C#N)NC=CC#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

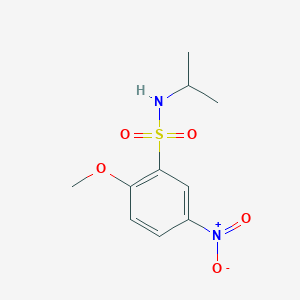

![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)

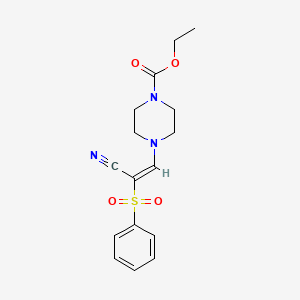

![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)

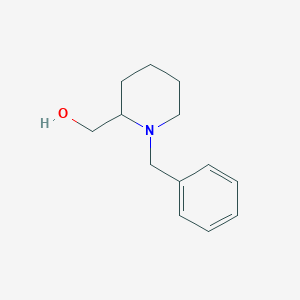

![5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2883217.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid](/img/structure/B2883220.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2883221.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2883225.png)

![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)

![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2883228.png)